2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide
Description
Properties
IUPAC Name |
2-methoxy-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-14-8-9-15(18-13-26-20(23-18)10-11-21(25-26)29-3)12-17(14)24-22(27)16-6-4-5-7-19(16)28-2/h4-13H,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDMBADBSCRHJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound features a benzamide core linked to a methoxy-substituted imidazo[1,2-b]pyridazinyl group. The unique structural components contribute to its distinct biological properties.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest that it may exhibit:
- Inhibition of Tubulin Polymerization : Similar compounds have shown significant inhibition of tubulin polymerization, which is critical in cancer cell proliferation. For instance, related imidazole derivatives have demonstrated IC50 values in the range of 80–1000 nM against various cancer cell lines .
- Anticancer Activity : The compound's structural analogs have been investigated for their anticancer properties. Some derivatives have shown promising results in inhibiting tumor growth in xenograft models .
Research Findings
Recent studies have focused on the biological activity of this compound and related derivatives. Here are some key findings:
Table 1: Summary of Biological Activities
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that similar compounds can arrest cancer cells in the G2/M phase of the cell cycle, leading to reduced proliferation rates. For example, a study showed that a related compound suppressed tumor growth by 77% in an MDA-MB-468 breast cancer xenograft model when administered at a specific dosage .
- Mechanistic Studies : Mechanistic investigations revealed that these compounds often target tubulin polymerization pathways, which are crucial for mitotic spindle formation during cell division. This action is vital for their anticancer efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The table below compares the target compound with key analogs:
Key Structural and Functional Insights
Ethoxy vs. Methoxy (): The ethoxy analog’s larger substituent increases lipophilicity (clogP ~3.2 vs.
Chloro and Dimethoxy Effects (): The 2-chloro, 2,3-dimethoxy analog’s electron-withdrawing Cl may reduce amide resonance, altering binding kinetics.
Fluorine Substitution () :
Fluorine’s electronegativity improves metabolic stability and bioavailability. The 2,6-difluoro analog’s compact size may enhance target binding compared to bulkier methoxy groups .
Scaffold Versatility (Evidences 4–5): The imidazopyridazine core is adaptable: The PI4KB inhibitor () uses a sulfonamide group for hydrogen bonding, achieving nanomolar potency . The BTK inhibitor () integrates a pyrrolidinyl-butynoyl group, demonstrating the scaffold’s utility in kinase drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
